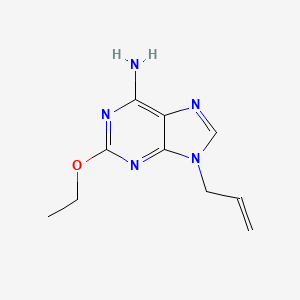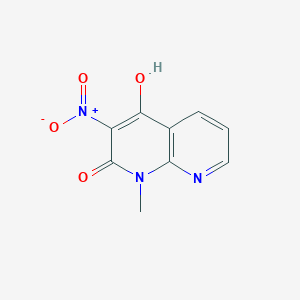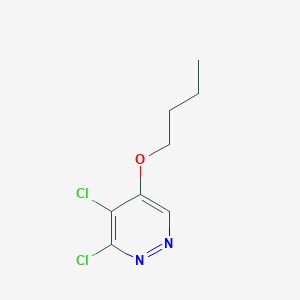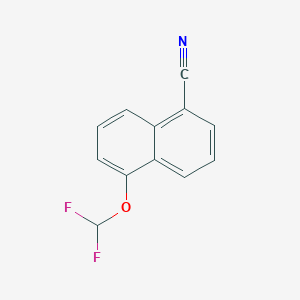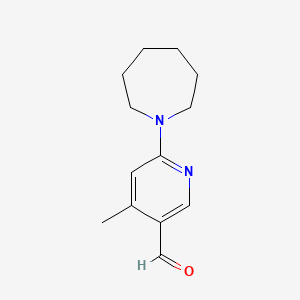
4-Methoxy-N-(trimethylsilyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxy-N-(trimethylsilyl)benzamide is an organic compound that belongs to the benzamide family. Benzamides are known for their wide range of applications in pharmaceuticals, agriculture, and materials science. The presence of the methoxy group and the trimethylsilyl group in this compound makes it unique and potentially useful in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Methoxy-N-(trimethylsilyl)benzamide can be synthesized through the direct condensation of 4-methoxybenzoic acid and trimethylsilylamine. The reaction is typically carried out in the presence of a catalyst such as diatomite earth immobilized with a Lewis acidic ionic liquid like zirconium tetrachloride. Ultrasonic irradiation is often used to enhance the reaction rate and yield .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity. The use of environmentally friendly catalysts and solvents is also emphasized to minimize waste and reduce environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methoxy-N-(trimethylsilyl)benzamide undergoes various chemical reactions, including:
Nucleophilic Acyl Substitution: This reaction involves the replacement of the trimethylsilyl group with other nucleophiles.
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbonyl group in the benzamide can be reduced to form an amine.
Common Reagents and Conditions
Lithium Diisopropylamide (LDA): Used for deprotonation and subsequent nucleophilic acyl substitution.
Organolithium and Organomagnesium Reagents: Employed in nucleophilic acyl substitution reactions under controlled conditions to prevent side reactions.
Major Products
α-Sulfenylated Ketones: Formed through the reaction with methyl sulfides.
Amines: Produced by the reduction of the carbonyl group in the benzamide.
Applications De Recherche Scientifique
4-Methoxy-N-(trimethylsilyl)benzamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 4-Methoxy-N-(trimethylsilyl)benzamide involves its interaction with nucleophiles and electrophiles. The trimethylsilyl group acts as a protecting group, making the compound more stable and less reactive under certain conditions. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
4-Methoxy-N-(trimethylsilyl)benzamide is unique due to the presence of both the methoxy and trimethylsilyl groups. These functional groups confer specific reactivity and stability, making the compound suitable for various applications that similar compounds may not be able to achieve.
Propriétés
Numéro CAS |
61511-53-3 |
|---|---|
Formule moléculaire |
C11H17NO2Si |
Poids moléculaire |
223.34 g/mol |
Nom IUPAC |
4-methoxy-N-trimethylsilylbenzamide |
InChI |
InChI=1S/C11H17NO2Si/c1-14-10-7-5-9(6-8-10)11(13)12-15(2,3)4/h5-8H,1-4H3,(H,12,13) |
Clé InChI |
PECIDFGKWVCPBS-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C(=O)N[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![indeno[1,2-b]indol-10(5H)-one](/img/structure/B11885317.png)


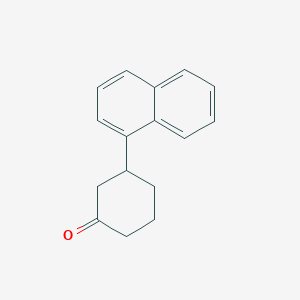
![2-Morpholino-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11885344.png)
